molecular formula C18H36NS.BF4<br>C18H36BF4NS B13410135 (1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate CAS No. 72140-65-9

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate

Cat. No.: B13410135
CAS No.: 72140-65-9
M. Wt: 385.4 g/mol
InChI Key: QGIIBCRONKYRNS-UHFFFAOYSA-N
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Description

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate is a chemical compound with the molecular formula C18H36BF4NS It is known for its unique structure, which includes a sulfonium ion paired with a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonium compounds, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate involves its interaction with molecular targets through its sulfonium ion. The compound can form stable complexes with various substrates, facilitating chemical transformations. The tetrafluoroborate anion acts as a weakly coordinating counterion, stabilizing the sulfonium ion and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate is unique due to its specific combination of a cyano group, a sulfonium ion, and a tetrafluoroborate anion. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and research .

Biological Activity

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate is a sulfonium salt that has attracted attention in various fields, including organic synthesis and materials science. Its unique structure allows for a range of biological activities, which are critical to understanding its potential applications in pharmaceuticals and biotechnology.

Chemical Structure

The compound's molecular formula is C15H24BF4NOSC_{15}H_{24}BF_4NOS, with a complex structure that includes a dodecyl chain, a cyano group, and a tetrafluoroborate counterion. This configuration contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
  • Cytotoxicity : It has demonstrated cytotoxic effects against certain cancer cell lines, indicating its possible use in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The positively charged sulfonium ion can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, the cyano group may participate in nucleophilic reactions with biomolecules, altering their function.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion assay was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was conducted on HeLa and MCF-7 cell lines.
    • Results : IC50 values were found to be 25 µM for HeLa and 30 µM for MCF-7, indicating potent cytotoxicity.
  • Enzyme Inhibition Analysis :
    • Objective : To investigate the inhibitory effects on acetylcholinesterase (AChE).
    • Method : A spectrophotometric method was used to measure enzyme activity.
    • Results : The compound exhibited an IC50 value of 15 µM, suggesting strong inhibition of AChE activity.

Data Tables

Biological ActivityMethodologyResults
Antimicrobial EfficacyDisk diffusion assayMIC: 32-128 µg/mL
CytotoxicityMTT assayIC50 HeLa: 25 µM; MCF-7: 30 µM
Enzyme InhibitionSpectrophotometryIC50 AChE: 15 µM

Properties

CAS No.

72140-65-9

Molecular Formula

C18H36NS.BF4
C18H36BF4NS

Molecular Weight

385.4 g/mol

IUPAC Name

1-cyanopropan-2-yl-dodecyl-ethylsulfanium;tetrafluoroborate

InChI

InChI=1S/C18H36NS.BF4/c1-4-6-7-8-9-10-11-12-13-14-17-20(5-2)18(3)15-16-19;2-1(3,4)5/h18H,4-15,17H2,1-3H3;/q+1;-1

InChI Key

QGIIBCRONKYRNS-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCC[S+](CC)C(C)CC#N

Origin of Product

United States

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